5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is an organic compound with the molecular formula C8H6FNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its potential biological activities and is of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoroindole with an appropriate oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
5-fluoroindole: Lacks the hydroxy group at the 3-position, resulting in different chemical and biological properties.
3-hydroxyindole: Lacks the fluoro substituent, which affects its reactivity and biological activity.
5-fluoro-2,3-dihydro-1H-indol-2-one: Lacks the hydroxy group, leading to different chemical behavior and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (often abbreviated as 5-F-3-OH-DH-indol-2-one) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 5-F-3-OH-DH-indol-2-one is C8H6FN1O2, with a molecular weight of approximately 151.14 g/mol. The structure features a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the indole ring, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viruses such as Hepatitis B. The compound may inhibit viral replication through interactions with specific enzymes or receptors involved in the viral lifecycle .
- Anticancer Properties : The compound has been investigated for its anticancer effects, showing promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Studies have demonstrated moderate antibacterial activity against various bacterial strains, indicating its potential as an antimicrobial agent .
- Antioxidant Properties : The presence of the hydroxyl group suggests that it could act as a free radical scavenger, contributing to its antioxidant capabilities.
The biological effects of 5-F-3-OH-DH-indol-2-one are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell survival, thereby exerting its antiviral and anticancer effects.
- Receptor Binding : It is hypothesized that 5-F-3-OH-DH-indol-2-one can bind to various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .
Comparative Analysis
To better understand the uniqueness of 5-F-3-OH-DH-indol-2-one, it can be compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoroindole | Lacks hydroxyl group | Different chemical properties |
3-Hydroxyindole | Lacks fluorine substituent | Altered reactivity |
5-Fluorooxindole | Similar structure but lacks hydroxyl | Different biological properties |
This table illustrates how variations in functional groups can significantly alter the biological activity and chemical behavior of indole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of 5-F-3-OH-DH-indol-2-one:
- Antiviral Study : A study conducted on derivatives of this compound indicated significant inhibition of Hepatitis B virus replication in vitro at concentrations around 10 µM, showcasing its potential as a therapeutic agent against viral infections .
- Anticancer Research : Another investigation revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications to the indole scaffold could enhance anticancer efficacy.
- Antimicrobial Evaluation : Research assessing antimicrobial properties found that 5-F-3-OH-DH-indol-2-one displayed moderate activity against specific bacterial strains, indicating potential applications in developing new antimicrobial agents.
Properties
IUPAC Name |
5-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDTZHMQTYEJQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259252-13-6 |
Source
|
Record name | 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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